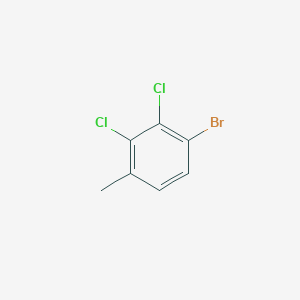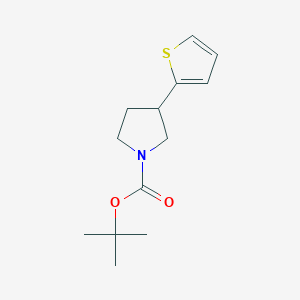
tert-Butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate” is an organic compound with the molecular formula C13H19NO2S . It belongs to the class of organic compounds known as piperidinecarboxylic acids .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring which bears a carboxylic acid group . The average mass of the molecule is 253.361 Da .Applications De Recherche Scientifique
Asymmetric Synthesis
The compound has been used in enantioselective synthesis processes. For instance, Chung et al. (2005) described an efficient synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy, which forms chiral pyrrolidine with high yield and enantiomeric excess (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).
Structural Analysis
The compound has been characterized using X-ray diffraction, providing insights into its crystal structure. Naveen et al. (2007) synthesized a variant of the compound and confirmed its structure through spectroscopic means and X-ray diffraction studies (Naveen, Dinesh, Abiraj, Gowda, Sridhar, & Prasad, 2007).
Mass Spectrometry Studies
Klyba et al. (2019) investigated the electron impact and chemical ionization mass spectra of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates, including tert-butyl thiophene-2-carboxylate. Their study provided detailed fragmentation pathways and ionization characteristics of these compounds (Klyba, Nedolya, Sanzheeva, & Tarasova, 2019).
Electropolymerization for Supercapacitors
In the field of materials science, tert-butyl thiophene derivatives have been investigated for electropolymerization applications. Yue et al. (2012) studied the copolymerization of pyrrole and 3-(4-tert-butylphenyl)thiophene for supercapacitor applications, highlighting its potential in energy storage technologies (Yue, Wang, Wagner, Yang, Ding, Officer, & Wallace, 2012).
Antithrombin Activity
Ayan et al. (2013) synthesized enantiopure pyrrolidine derivatives with potential antithrombin activity, indicating the potential medicinal applications of these compounds (Ayan, Dogan, Ivantcova, Datsuk, Shulga, Chupakhin, Zabolotnev, & Kudryavtsev, 2013).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with the hth-type transcriptional regulator ethr in mycobacterium tuberculosis .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to have diverse biological activities .
Result of Action
Indole derivatives, which share a similar structure, are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
tert-butyl 3-thiophen-2-ylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)14-7-6-10(9-14)11-5-4-8-17-11/h4-5,8,10H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZXODFTSZFPID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1375491.png)

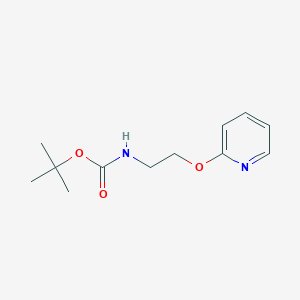
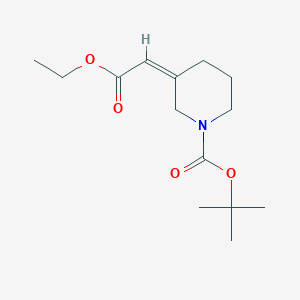

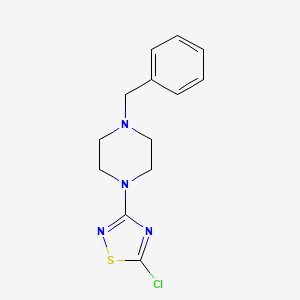

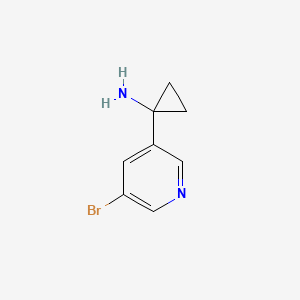
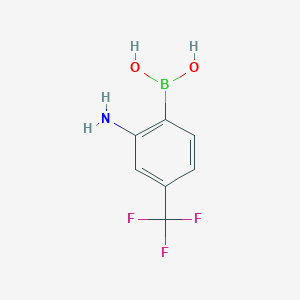
![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B1375506.png)
![6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1375507.png)
![5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1375508.png)
